3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea
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Overview
Description
3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where the indole derivative is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Formation of the Phenylurea Structure:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and urea formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Indoles: Formed through electrophilic substitution reactions.
Scientific Research Applications
3-{[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-1-phenylurea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Chemical Research: It serves as a precursor for the synthesis of other complex organic molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in cellular processes. For example, it may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune regulation and cancer progression . The inhibition of IDO1 can lead to the suppression of cancer cell growth and modulation of the immune response.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C15H11N5O4 |
---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
1-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-phenylurea |
InChI |
InChI=1S/C15H11N5O4/c21-14-13(11-8-10(20(23)24)6-7-12(11)17-14)18-19-15(22)16-9-4-2-1-3-5-9/h1-8,17,21H,(H,16,22) |
InChI Key |
CNOSSCLTKPDNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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